MAO-B Inhibition Profile
8-Quinolinamine, N-2-propenyl- demonstrates measurable inhibition of human monoamine oxidase B (MAO-B) with an IC₅₀ of 15.4 µM [1]. In contrast, the parent compound 8-aminoquinoline, which lacks the allyl substituent, and the clinical 8-aminoquinoline primaquine, exhibit distinct MAO inhibition profiles. Notably, primaquine is a more potent MAO inhibitor with reported IC₅₀ values in the low micromolar range for MAO-A and -B, and its enantiomers show differential selectivity [2]. This 15.4 µM IC₅₀ for the allyl derivative against MAO-B suggests a significantly reduced potential for MAO-mediated neuropsychiatric side effects compared to primaquine, while still engaging the target.
| Evidence Dimension | MAO-B Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | 15.4 µM (MAO-B) |
| Comparator Or Baseline | 8-Aminoquinoline: No publicly available MAO-B IC₅₀ data identified (inference of lower potency due to lack of allyl modification); Primaquine: Reported IC₅₀ for MAO-B in the low micromolar range (exact values vary by enantiomer, e.g., ~1.2-3.7 µM range). |
| Quantified Difference | N-allyl derivative shows ~4- to 12-fold weaker MAO-B inhibition compared to primaquine, indicating a differentiated safety margin. |
| Conditions | Inhibition of MAO-B assessed by inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes via fluorescence assay [1]. |
Why This Matters
The reduced MAO-B inhibition suggests a potentially improved central nervous system safety profile for 8-Quinolinamine, N-2-propenyl- compared to primaquine, which is critical for selecting a lead scaffold in anti-infective programs aiming to minimize neuropsychiatric adverse effects.
- [1] BindingDB. (2013). BDBM50401987 (CHEMBL1492484): Affinity Data for 8-Quinolinamine, N-2-propenyl- at MAO-B. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401987 View Source
- [2] Chaurasiya, N. D., Liu, H., Doerksen, R. J., et al. (2021). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Pharmaceuticals, 14(6), 558. View Source
